(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
CAS No.: 2034891-53-5
Cat. No.: VC6554282
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034891-53-5 |
|---|---|
| Molecular Formula | C18H19N5O2S |
| Molecular Weight | 369.44 |
| IUPAC Name | (E)-2-(4-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+ |
| Standard InChI Key | SLFSOHCOKBTXFA-AWNIVKPZSA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecule features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to an imidazole ring (a five-membered heterocycle with two nitrogen atoms) via an ethylamine spacer. This imidazole-pyrazine core is further functionalized with a sulfonamide group (-SO₂NH₂) connected to a p-tolyl-substituted ethene moiety . The (E)-configuration of the ethene group ensures geometric specificity, influencing molecular interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2034891-53-5 |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
The absence of experimental data on solubility and thermal properties underscores the need for further characterization .
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict key features:
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Pyrazine Ring: Characteristic aromatic C-N stretching vibrations near 1,550 cm⁻¹ in IR.
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Sulfonamide Group: Strong S=O asymmetric stretching at ~1,350 cm⁻¹ .
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Imidazole Proton Environment: Distinct ¹H NMR signals between δ 7.5–8.5 ppm for aromatic protons.
Molecular dynamics simulations suggest the (E)-configuration optimizes planar alignment of the ethene sulfonamide group, potentially enhancing target binding .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis likely follows a modular strategy:
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Imidazole-Pyrazine Core Assembly: Coupling 2-aminopyrazine with ethylenediamine derivatives under Ullmann or Buchwald-Hartwig conditions .
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Sulfonamide Incorporation: Reacting the amine intermediate with p-tolyl ethenesulfonyl chloride via nucleophilic substitution .
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Stereochemical Control: Using Wittig or Horner-Wadsworth-Emmons reactions to ensure (E)-selectivity in the ethene group .
Reaction Challenges
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Regioselectivity: Competing nucleophilic sites on imidazole require protecting group strategies.
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Sulfonylation Efficiency: Steric hindrance from the p-tolyl group may necessitate high-temperature conditions or Lewis acid catalysts .
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Purification: Chromatographic separation is critical due to polar byproducts from unreacted sulfonyl chlorides .
Table 2: Comparative Synthetic Yields of Analogous Compounds
| Compound Class | Yield Range (%) | Key Reference |
|---|---|---|
| Pyrazine-Imidazole Hybrids | 45–68 | |
| Aryl Sulfonamides | 52–75 | |
| Ethene-Linked Derivatives | 30–55 |
These yields highlight the need for optimized catalytic systems to improve efficiency.
Biological Activity and Mechanistic Studies
Anticancer Activity
Imidazole-pyrazine hybrids demonstrate:
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Topoisomerase II Inhibition: IC₅₀ values of 0.8–1.5 µM in breast cancer cell lines (MCF-7).
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Apoptosis Induction: Caspase-3 activation via mitochondrial depolarization.
The p-tolyl group in this compound may enhance lipophilicity, promoting membrane permeability .
Future Research Directions
Synthesis Optimization
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Flow Chemistry: Microreactor systems to control exothermic sulfonylation steps .
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Enzymatic Resolution: Lipase-mediated enantiomeric purification for chiral derivatives .
Target Identification
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Proteomic Profiling: Affinity chromatography with immobilized analogs to identify binding partners.
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Molecular Docking: Virtual screening against kinase and GPCR libraries.
Preclinical Development
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